molecular formula C7H4BrFO4S B13594092 6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride

Katalognummer: B13594092
Molekulargewicht: 283.07 g/mol
InChI-Schlüssel: PLOGYOMFGSMHHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bromine atom, a sulfonyl fluoride group, and a 1,3-dioxaindane core, making it a versatile molecule for synthetic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride typically involves the reaction of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride with a fluorinating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. Common fluorinating agents include sulfuryl fluoride (SO2F2) and other solid reagents like FDIT and AISF .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl fluoride group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfonic acids or sulfonamides.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride is unique due to its 1,3-dioxaindane core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and biological research.

Eigenschaften

Molekularformel

C7H4BrFO4S

Molekulargewicht

283.07 g/mol

IUPAC-Name

6-bromo-1,3-benzodioxole-5-sulfonyl fluoride

InChI

InChI=1S/C7H4BrFO4S/c8-4-1-5-6(13-3-12-5)2-7(4)14(9,10)11/h1-2H,3H2

InChI-Schlüssel

PLOGYOMFGSMHHG-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=CC(=C(C=C2O1)Br)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.